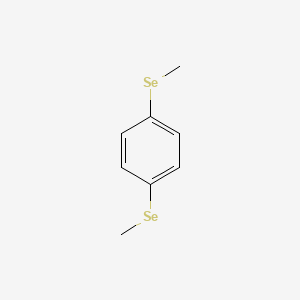
Benzene, 1,4-bis(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(methylseleno)-: is an organic compound with the molecular formula C8H10Se2 It is a derivative of benzene where two hydrogen atoms at the para positions are replaced by methylseleno groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylseleno)- typically involves the reaction of 1,4-dibromobenzene with methylselenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by methylseleno groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .
Comparison with Similar Compounds
Benzene, 1,4-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Benzene, 1,4-bis(methylseleno)-2,5-bis(trimethylsilylethynyl): A more complex derivative with additional functional groups.
Uniqueness: Benzene, 1,4-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound of special interest in research and potential therapeutic applications .
Properties
CAS No. |
40400-26-8 |
|---|---|
Molecular Formula |
C8H10Se2 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
1,4-bis(methylselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
ZVIHLTKFTJYQBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
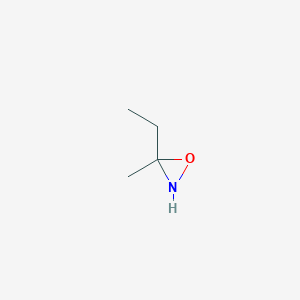
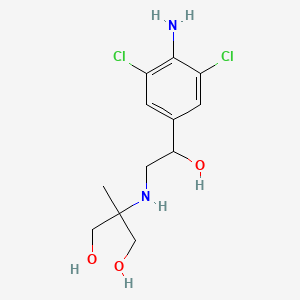
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)


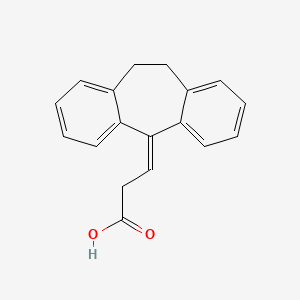
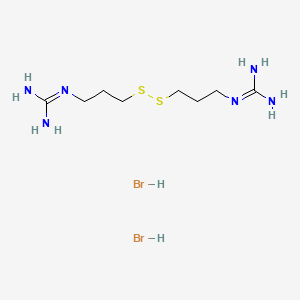
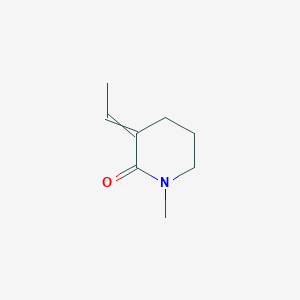
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

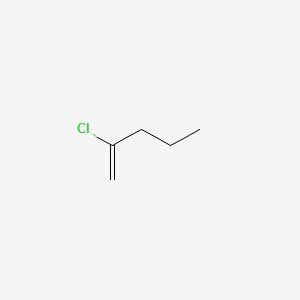
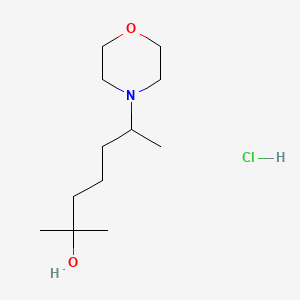
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
